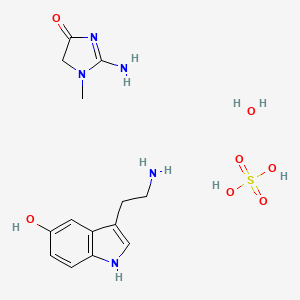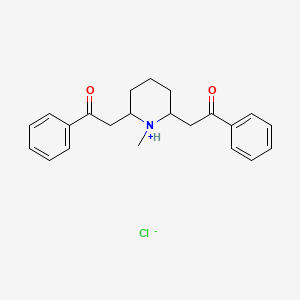
Lobelanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobelanine hydrochloride is a chemical compound derived from the alkaloid lobeline, which is found in various species of the Lobelia plant Lobeline has been used historically for its medicinal properties, particularly in treating respiratory conditions and as a smoking cessation aid
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobelanine can be synthesized through a step-economical process involving a ring-closing double aza-Michael reaction. This method has been optimized to produce configurationally stable analogues . The synthesis involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer . The hydrochloride salt of lobelanine is prepared to facilitate its precipitation from the reaction mixture due to its ionic character .
Industrial Production Methods
While specific industrial production methods for lobelanine hydrochloride are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lobelanine hydrochloride undergoes various chemical reactions, including:
Oxidation: Lobelanine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Lobelanine can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted lobelanine compounds.
Scientific Research Applications
Lobelanine hydrochloride has several scientific research applications:
Biology: this compound is investigated for its effects on biological systems, particularly its interactions with neurotransmitter systems.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new pharmaceuticals and chemical products.
Mechanism of Action
Lobelanine hydrochloride exerts its effects through multiple mechanisms. It acts as a vesicular monoamine transporter (VMAT2) ligand, stimulating dopamine release to a moderate extent when administered alone but reducing dopamine release caused by methamphetamine . It also inhibits the reuptake of dopamine and serotonin and acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors . Additionally, it is an antagonist at μ-opioid receptors and may inhibit P-glycoprotein, potentially reducing chemotherapeutic resistance in cancer .
Comparison with Similar Compounds
Lobelanine hydrochloride can be compared with other similar compounds, such as:
Lobeline: The parent compound, which has similar but less potent effects on nicotinic cholinergic receptors.
This compound is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
6168-88-3 |
|---|---|
Molecular Formula |
C22H26ClNO2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(1-methyl-6-phenacylpiperidin-2-yl)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H |
InChI Key |
TVXBKVYKFXLEAI-UHFFFAOYSA-N |
SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



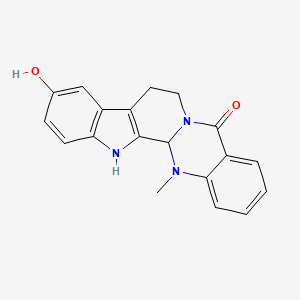

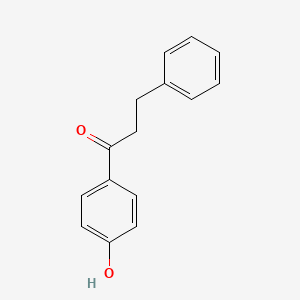
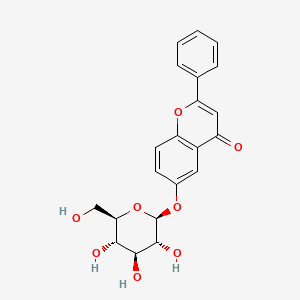
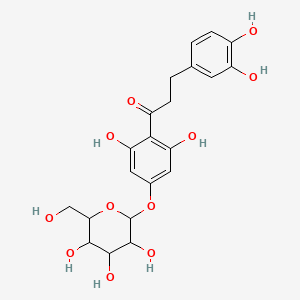
![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)
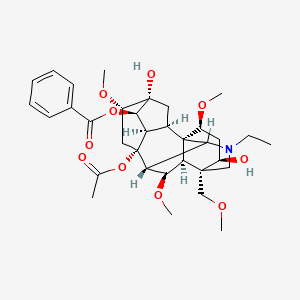
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B600489.png)
